molecular formula C39H78 B13980050 17-Cyclohexyltritriacontane CAS No. 55517-75-4

17-Cyclohexyltritriacontane

Cat. No.: B13980050
CAS No.: 55517-75-4
M. Wt: 547.0 g/mol
InChI Key: SUJPBAUMCPFUIW-UHFFFAOYSA-N
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Description

17-Cyclohexyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₉H₇₈ . It is also known by its IUPAC name, Cyclohexane, (1-hexadecylheptadecyl)- . This compound is characterized by its significant molecular weight of 547.0366 g/mol . It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.

Preparation Methods

The synthesis of 17-Cyclohexyltritriacontane typically involves the coupling of smaller hydrocarbon chains. One common method is the Friedel-Crafts alkylation , where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and elevated temperatures to ensure complete reaction .

Industrial production methods may involve the hydrogenation of unsaturated precursors or the polymerization of smaller alkanes under high pressure and temperature conditions. These methods are optimized for large-scale production and often involve continuous flow reactors to maintain consistent product quality .

Chemical Reactions Analysis

17-Cyclohexyltritriacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields carboxylic acids, while halogenation with chlorine gas produces alkyl chlorides .

Scientific Research Applications

17-Cyclohexyltritriacontane has several applications in scientific research:

Mechanism of Action

The mechanism by which 17-Cyclohexyltritriacontane exerts its effects is largely dependent on its hydrophobic and non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are primarily driven by van der Waals forces and hydrophobic interactions .

Comparison with Similar Compounds

17-Cyclohexyltritriacontane can be compared to other long-chain hydrocarbons such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chain length and cyclohexyl group, which influence its chemical behavior and applications.

Properties

CAS No.

55517-75-4

Molecular Formula

C39H78

Molecular Weight

547.0 g/mol

IUPAC Name

tritriacontan-17-ylcyclohexane

InChI

InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-38(39-36-32-29-33-37-39)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37H2,1-2H3

InChI Key

SUJPBAUMCPFUIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1CCCCC1

Origin of Product

United States

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